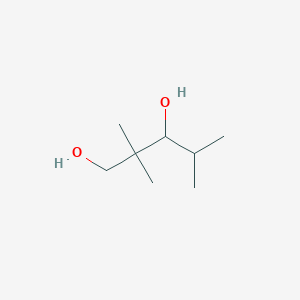

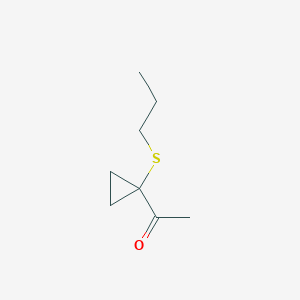

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

Vue d'ensemble

Description

Synthesis Analysis

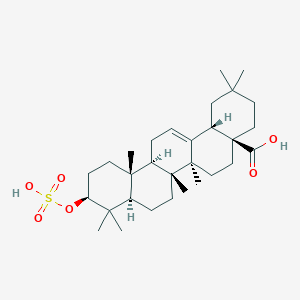

The synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide involves a multi-step process starting from 4-chloro-2,3-dimethylpyridine N-oxide with 3-methoxypropanol and sodium, achieving an 88.8% yield. Further reactions include heating with acetic anhydride, hydrolysis, and halogenation steps leading to various intermediates and final products, demonstrating a high degree of synthetic flexibility and efficiency in producing related compounds (Pan Xiang-jun, 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction and NMR spectroscopy, revealing detailed insights into the tautomeric forms and structural characteristics of these molecules. For instance, studies have shown the existence of compounds in their oxo tautomers in solution and in the crystal state, providing a foundational understanding of their chemical behavior (P. Ballesteros et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide and its derivatives include electrophilic substitution, acetoxylation, and reactions with various reagents leading to a wide range of products. These reactions are influenced by the molecular structure and substituents, showcasing the compound's reactivity and potential for further chemical manipulation (C. D. Johnson et al., 1967).

Physical Properties Analysis

The physical properties of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide and related compounds, such as solubility, melting point, and boiling point, are crucial for their handling and application in chemical synthesis. While specific data on these properties are not directly provided in the literature, understanding these properties is essential for practical applications in organic synthesis and materials science.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding the utility of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide in various chemical contexts. Its ability to undergo transformations and participate in reactions with a variety of reagents underscores its versatility as a synthetic intermediate or reagent in organic chemistry (T. Sakamoto* et al., 1984).

Applications De Recherche Scientifique

Advanced Oxidation Processes

Advanced oxidation processes (AOPs) using persulfate and related oxidants have been extensively studied for environmental remediation, including water treatment. Persulfate-based AOPs, which can generate various oxidizing species, offer a viable alternative to traditional AOPs for degrading a wide range of organic pollutants. The research highlights the activation mechanisms of peroxymonosulfate and peroxydisulfate, emphasizing the need for further investigation to overcome existing knowledge roadblocks for practical applications (Lee, Gunten, & Kim, 2020).

Magnetic Nanoparticles for Biomedical Applications

Iron oxide nanoparticles exhibit superparamagnetic properties when reduced to nanometers, making them suitable for various biomedical applications such as magnetic hyperthermia therapy and drug delivery. Recent studies focus on optimizing the magnetic and optical properties of these nanoparticles by adjusting material parameters like particle size and distribution (Shi, Sadat, Dunn, & Mast, 2015).

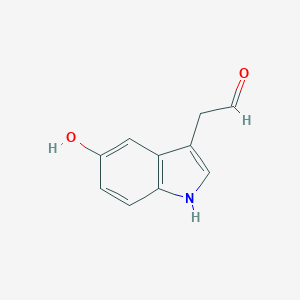

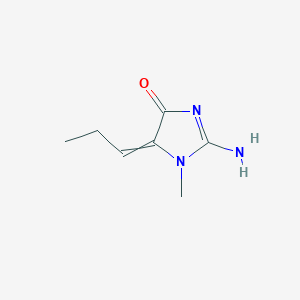

Heterocyclic N-oxide in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are valued for their versatility as synthetic intermediates and their biological importance. These compounds play a crucial role in metal complexes formation, catalyst design, asymmetric catalysis, and synthesis, showing potential in medicinal applications such as anticancer, antibacterial, and anti-inflammatory activities (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

Application in Catalysis

Modified iron oxides, including heterogenized Fenton catalysts, have shown increased efficiency in contaminant degradation via Fenton reactions. Research suggests that substituting iron in iron oxides with other transition metals can enhance performance, highlighting the generation of oxygen vacancies and active sites on the catalyst surface (Pouran, Raman, & Daud, 2014).

Synthesis and Characterization of Functional Materials

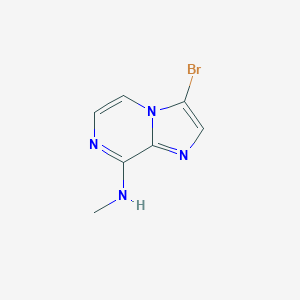

The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines, such as lutidines, provides valuable insights into the influence of nitrogen in the ring on reaction pathways. This research can be relevant for understanding the synthesis and functionalization of pyridine derivatives, including those with methoxypropoxy substituents (Thapa, Brown, Balestri, & Taylor, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-methoxypropoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9-10(2)12(13)6-5-11(9)15-8-4-7-14-3/h5-6H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQKWDSCDLYKDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1C)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434162 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide | |

CAS RN |

117977-18-1 | |

| Record name | 4-(3-Methoxypropoxy)-2,3-dimethyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.